(R)-((3-Ethoxy-1-methyl-3-oxoprop-1-enyl)amino)phenylacetic acid
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Overview
Description
®-((3-Ethoxy-1-methyl-3-oxoprop-1-enyl)amino)phenylacetic acid is an organic compound that belongs to the class of phenylacetic acids. This compound is characterized by the presence of a phenyl group attached to an acetic acid moiety, along with an ethoxy and a methyl group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-((3-Ethoxy-1-methyl-3-oxoprop-1-enyl)amino)phenylacetic acid typically involves the reaction of phenylacetic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions usually involve refluxing the reactants in an organic solvent like ethanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-((3-Ethoxy-1-methyl-3-oxoprop-1-enyl)amino)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
®-((3-Ethoxy-1-methyl-3-oxoprop-1-enyl)amino)phenylacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-((3-Ethoxy-1-methyl-3-oxoprop-1-enyl)amino)phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: A simpler analog with a phenyl group attached to an acetic acid moiety.
Ethyl acetoacetate: A related compound used in the synthesis of ®-((3-Ethoxy-1-methyl-3-oxoprop-1-enyl)amino)phenylacetic acid.
Methyl phenylacetate: Another related compound with a methyl group attached to the phenylacetic acid structure.
Uniqueness
®-((3-Ethoxy-1-methyl-3-oxoprop-1-enyl)amino)phenylacetic acid is unique due to the presence of both ethoxy and methyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
46989-59-7 |
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Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-[[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C14H17NO4/c1-3-19-12(16)9-10(2)15-13(14(17)18)11-7-5-4-6-8-11/h4-9,13,15H,3H2,1-2H3,(H,17,18)/b10-9- |
InChI Key |
SDGOHFKMDLYFMZ-KTKRTIGZSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\NC(C1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CCOC(=O)C=C(C)NC(C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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